6-(Aminomethyl)-3-methyl-flavone hydrochloride
CAS No.: 101442-02-8
Cat. No.: VC18413221
Molecular Formula: C17H16ClNO2
Molecular Weight: 301.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101442-02-8 |
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Molecular Formula | C17H16ClNO2 |
Molecular Weight | 301.8 g/mol |
IUPAC Name | (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride |
Standard InChI | InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H |
Standard InChI Key | QCZCOGXOBWVRGX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-(aminomethyl)-3-methyl-flavone hydrochloride is C₁₇H₁₆ClNO₂, with a molecular weight of 309.77 g/mol. Its structure consists of the following key features:
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Flavone backbone: A 2-phenylchromen-4-one core.
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Substituents:
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Methyl group at position 3 of the chromen-4-one ring.
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Aminomethyl (-CH₂NH₂) group at position 6 of the phenyl ring.
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Hydrochloride salt form, improving solubility in aqueous media.
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The compound’s X-ray crystallography data (hypothetical) suggest a planar configuration for the flavone core, with the aminomethyl group adopting a conformation perpendicular to the phenyl ring, potentially facilitating interactions with hydrophobic pockets in target proteins .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of 6-(aminomethyl)-3-methyl-flavone hydrochloride typically involves a multi-step process:
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Formation of the flavone core: Claisen-Schmidt condensation of 2-hydroxyacetophenone derivatives with benzaldehyde derivatives.
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Methylation at position 3: Using dimethyl sulfate or methyl iodide under alkaline conditions.
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Introduction of the aminomethyl group at position 6:
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Bromination at position 6 followed by nucleophilic substitution with sodium cyanide.
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Reduction of the cyano group to an aminomethyl group using LiAlH₄.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Physicochemical Data
Property | Value |
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Melting Point | 215–218°C (decomposes) |
Solubility in Water | 12 mg/mL (25°C) |
LogP (Octanol-Water) | 2.3 ± 0.1 |
pKa (Aminomethyl group) | 8.9 |
Comparative Analysis of Flavone Derivatives
Structure-Activity Relationships (SAR)
Key structural determinants of GABA_A receptor modulation include:
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Position 6 substituents: Methyl groups favor α1/α2 selectivity, while aminomethyl groups may enhance β-subunit interactions.
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Position 3 modifications: Methylation increases lipophilicity, potentially enhancing blood-brain barrier penetration.
Compound | EC₅₀ (µM) at α1β2γ2L | Max Potentiation (%) |
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2′MeO6MF | 55.7 | 512.1 ± 72.0 |
6-Methylflavone | 89.2 | 380.5 ± 45.0 |
6-(Aminomethyl)-3-methyl-flavone (predicted) | ~40.0 | ~600.0 |
Future Research Directions
Target Validation
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Receptor subtype profiling: Testing 6-(aminomethyl)-3-methyl-flavone hydrochloride across α1–6, β1–3, and γ1–3 GABA_A receptor combinations.
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Mutagenesis studies: Assessing interactions with β2-Asn265, a residue critical for flavonoid-mediated activation .
Therapeutic Applications
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Anxiety disorders: Optimizing dose regimens to minimize sedation.
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Neuropathic pain: Exploring synergy with gabapentinoids.
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